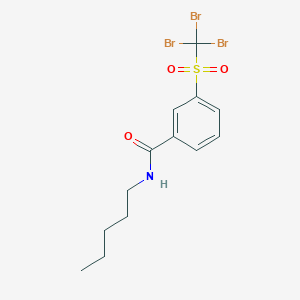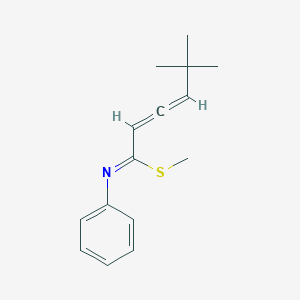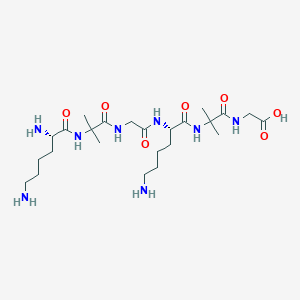
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of lysine, 2-methylalanine, and glycine residues, arranged in a specific sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU or DIC in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine involves its interaction with specific molecular targets. These interactions can trigger various cellular pathways, leading to biological effects. The exact mechanism depends on the context in which the peptide is used, such as binding to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysyl oxidase: An enzyme that catalyzes the cross-linking of collagen and elastin.
Lysyl hydroxylase: An enzyme involved in the hydroxylation of lysine residues in collagen.
Lysyl-2-methylalanylglycine: A shorter peptide with similar amino acid composition.
Uniqueness
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine is unique due to its specific sequence and the presence of 2-methylalanine, which can impart distinct structural and functional properties compared to other peptides.
Propriétés
Numéro CAS |
184963-88-0 |
|---|---|
Formule moléculaire |
C24H46N8O7 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-2-methylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N8O7/c1-23(2,31-19(36)15(27)9-5-7-11-25)21(38)28-13-17(33)30-16(10-6-8-12-26)20(37)32-24(3,4)22(39)29-14-18(34)35/h15-16H,5-14,25-27H2,1-4H3,(H,28,38)(H,29,39)(H,30,33)(H,31,36)(H,32,37)(H,34,35)/t15-,16-/m0/s1 |
Clé InChI |
CFFLLYDJQSBJGE-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC(C)(C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


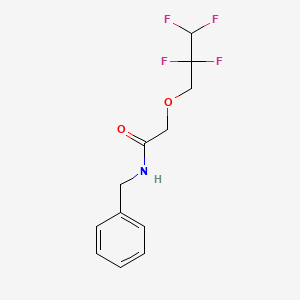
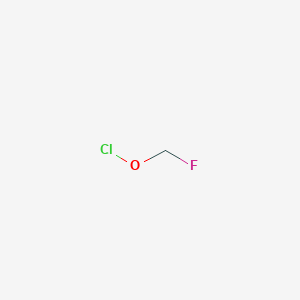


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
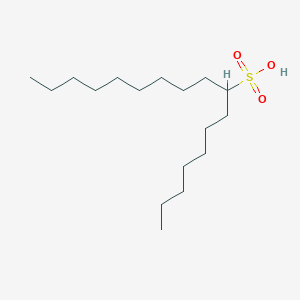

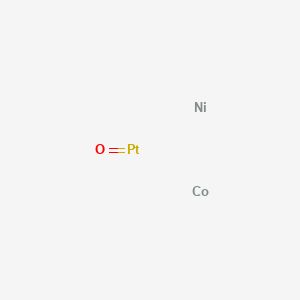

silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

